2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQICQZUUHJWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(CS1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962601 | |
| Record name | 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42607-20-5, 38984-68-8 | |
| Record name | 2,2-Dimethyl-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038984688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylthiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylthiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
(Dmt)Thiazolidine can be synthesized through the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient, stable, and does not require any catalyst . The reaction typically involves the preparation of aldehydes with a labile ester in proximity to facilitate the formation of the thiazolidine product .
Industrial Production Methods
In industrial settings, the synthesis of (Dmt)Thiazolidine may involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
(Dmt)Thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert (Dmt)Thiazolidine to its corresponding thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine compounds .
Scientific Research Applications
While the search results do not offer comprehensive data tables and case studies focusing solely on the applications of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, they do provide some relevant information regarding its properties, synthesis, and related compounds.
Basic Information
this compound has the molecular formula and a molecular weight of 197.68 g/mol . It is also identified by the CAS number 38984-68-8 . Synonyms include 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride .
Synthesis and Reactivity
Thiazolidine derivatives can be created through the reaction of L-cysteine with carbonyl compounds . Research has been done on the decomposition conditions of substituted thiazolidine-4-carboxylic acids, with the finding that C(2) substituted aliphatic thiazolidines readily decompose into cysteine or penicillamine and aldehyde in strongly basic solutions .
Related Compounds and Reactions
The reaction of penicillamine with formaldehyde (HCHO) can produce (R)-5,5-Dimethylthiazolidine-4-carboxylic acid . 2,2-Disubstituted thiazolidine derivatives can be deprotected with trifluoroacetic acid, leading to rearranged bicyclic products .
Mechanism of Action
The mechanism of action of (Dmt)Thiazolidine involves its interaction with molecular targets and pathways. The compound forms stable conjugates with biomolecules through the orthogonal condensation reaction between 1,2-aminothiols and aldehydes . This reaction is highly chemoselective and specific, allowing for efficient coupling of biomolecules under physiological conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thiazolidine Derivatives
2-Ethylthiazolidine-4-carboxylic Acid
- CAS No.: 206061-56-5
- Key Differences :
L-5,5-Dimethylthiazolidine-4-carboxylic Acid
- CAS No.: 72778-00-8
- Key Differences :
- Substituents: Methyl groups at the 5-position instead of the 2-position.
- Impact : The 5,5-dimethyl configuration alters hydrogen-bonding patterns, leading to weaker intermolecular interactions compared to the 2,2-dimethyl derivative. This reduces its propensity to form stable zwitterionic crystals .
2,5,5-Trimethylthiazolidine-4-carboxylic Acid
- Key Differences :
- Additional methyl group at the 5-position.
- Impact : Exhibits dual acid/zwitterionic forms depending on solvent polarity. In acetone, it crystallizes as a neutral species, whereas in D₂O, it adopts a zwitterionic structure. This solvent-dependent behavior contrasts with the 2,2-dimethyl derivative, which predominantly forms strong asymmetric hydrogen bonds .
Comparison with Thiazole Derivatives
2-Methyl-1,3-thiazole-4-carboxylic Acid Hydrochloride
- CAS No.: 1311043-74-9
- Key Differences :
- Ring Structure : Aromatic thiazole (unsaturated) vs. saturated thiazolidine.
- Properties :
- Higher TPSA (78.4 Ų) due to the aromatic ring’s electron-withdrawing effects.
- Reduced hydrogen-bond donor capacity (2 vs. 2 in the target compound) but increased acceptor count (4 vs. 3) . Impact: The aromatic system enhances thermal stability but reduces conformational flexibility, limiting its utility in dynamic biochemical applications.
Hydrochloride Salts of Related Heterocycles
Jatrorrhizine Hydrochloride
- CAS No.: 38821-53-3
- Key Differences: Core Structure: Isoquinoline alkaloid vs. thiazolidine. Acid Stability: Unlike 2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride, jatrorrhizine hydrochloride shows instability under prolonged acidic conditions, degrading by 15% after 24 hours at pH 2 .
Nicardipine Hydrochloride
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Research Findings and Mechanistic Insights
- Hydrogen Bonding : The 2,2-dimethyl derivative forms a short, asymmetric hydrogen bond (O···N distance: 2.65 Å), enhancing crystal lattice stability compared to the symmetric bonds in bis(5,5-dimethylthiazolidine-4-carboxylic acid) protium chloride hydrate (O···O: 2.50 Å) .
- Synthetic Utility : The 2,2-dimethyl group, derived from acetone, protects thiols during peptide synthesis and is reversibly removed under aqueous conditions, a feature absent in ethyl or aromatic analogs .
- Solubility: The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL at 25°C) compared to non-ionic derivatives like L-5,5-dimethylthiazolidine-4-carboxylic acid (<10 mg/mL) .
Biological Activity
2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DTC) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic processes. This article reviews the biological activity of DTC, focusing on its mechanisms of action, therapeutic applications, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₃ClN₂O₂S
- Appearance : White solid
- Molecular Weight : 194.71 g/mol
DTC functions primarily as a proline analog and has been shown to influence cellular mechanisms related to tumor suppression. Its biological activity is attributed to the following mechanisms:
- Reversal of Tumor Cell Transformation : DTC interacts with the cell membrane of tumor cells, potentially restoring contact inhibition, which is often lost in cancerous cells. This mechanism may lead to a reverse transformation to normal cell behavior .
- Conformational Studies : As a proline analog, DTC is used in studies examining receptor-bound conformational requirements for agonists and antagonists of angiotensin II (ANG II). This involvement suggests its role in modulating receptor activity and signaling pathways .
- Biochemical Pathways : Thiazolidines like DTC can undergo tautomerism, converting into aldehydes and aminothiols under varying pH conditions. This property may influence its reactivity and biological interactions within metabolic pathways .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of DTC:
Case Studies
Q & A
Q. How do researchers address low recovery rates in extraction protocols for this compound from complex matrices?
- Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves recovery by retaining ionizable functional groups. For biological matrices, pre-treatment with 0.1% trifluoroacetic acid enhances protonation and binding efficiency. Validate recovery using deuterated internal standards and isotope dilution mass spectrometry .
Q. What advanced techniques characterize the stereochemical configuration of this compound in enantioselective synthesis?
- Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or capillary electrophoresis with cyclodextrin additives. Confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD). For example, (R)-enantiomers of thiazolidine derivatives exhibit distinct Cotton effects at 210–230 nm .
Methodological Tables
Table 1 : Key Analytical Parameters for HPLC Purity Assessment
Table 2 : Stability-Indicating Parameters for Degradation Studies
| Condition | Degradation Pathway | Detection Method |
|---|---|---|
| Acidic Hydrolysis | Ring-opening to thiols | Ellman’s assay |
| Thermal Stress | Dehydration/decarboxylation | DSC |
| Oxidative Stress | Sulfoxide formation | LC-MS/MS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

